![molecular formula C19H20N2O4S B3966983 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3966983.png)
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a benzothiophene core with a benzodioxine moiety, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of Action
The primary target of this compound is the GluA2 AMPA receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
This compound, also known as BDZ-f, is a noncompetitive inhibitor of the GluA2 AMPA receptor . It has a slight preference for the closed-channel state of both the flip and the flop variants of GluA2Q . BDZ-f inhibits GluA2Q by forming an initial, loose intermediate that is partially conducting. This intermediate rapidly isomerizes into a tighter, fully inhibitory receptor-inhibitor complex .
Biochemical Pathways
The compound’s action on the GluA2 AMPA receptor affects the glutamatergic synaptic transmission in the central nervous system . This can have downstream effects on neuronal excitability, learning, and memory .
Pharmacokinetics
The compound’s potency and selectivity towards the closed-channel conformation of the glua2 ampa receptor suggest that it may have good bioavailability .
Result of Action
The inhibition of the GluA2 AMPA receptor by this compound can reduce excessive neuronal activity . This makes it a potential drug for treating neurological diseases caused by excessive activity of AMPA receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate substituents.
Introduction of the Benzodioxine Moiety: This step often involves the reaction of catechol derivatives with suitable reagents to form the benzodioxine ring.
Coupling Reactions: The final step involves coupling the benzothiophene and benzodioxine intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide
- 3-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide
Uniqueness
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its combination of a benzothiophene core and a benzodioxine moiety, which imparts unique chemical and physical properties
Biological Activity
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 345.41 g/mol. The compound features a benzothiophene core linked to a benzodioxine moiety through a methylcarbamoyl group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways associated with cancer cell proliferation and inflammation.
- Receptor Modulation : It interacts with various receptors that play crucial roles in signal transduction pathways related to pain and inflammation.
- Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative stress in cellular environments.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Benzodioxine Moiety : This step often involves nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
- Final Amidation : The final step introduces the carboxamide group via reaction with appropriate amines.
Biological Activity Studies
Several studies have evaluated the biological activity of compounds related to or derived from the target compound:
Hepatoprotective Activity
A study demonstrated that derivatives containing the benzodioxane moiety exhibited significant hepatoprotective effects against carbon tetrachloride (CCl₄)-induced liver toxicity in rat models. The administration of these compounds resulted in reduced levels of malondialdehyde (MDA) and improved total protein levels in liver tissues compared to controls .
Anti-inflammatory Effects
Research has shown that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anti-cancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways and caspase activation.
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective properties of similar benzothiophene derivatives in models of neurodegenerative diseases. These compounds were shown to reduce neuronal cell death induced by oxidative stress.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-20-18(23)16-11-6-2-5-9-15(11)26-19(16)21-17(22)14-10-24-12-7-3-4-8-13(12)25-14/h3-4,7-8,14H,2,5-6,9-10H2,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKJCRHSQMAHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3COC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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